Dibutyltin distearate

描述

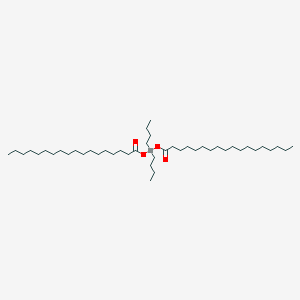

Dibutyltin distearate is an organotin compound widely used as a catalyst in various industrial and chemical processes. It is known for its effectiveness in catalyzing reactions such as the formation of polyurethanes and silicones. The compound is characterized by its molecular structure, which includes two butyl groups and two stearate groups bonded to a central tin atom.

准备方法

Synthetic Routes and Reaction Conditions: Dibutyltin distearate can be synthesized through the reaction of dibutyltin oxide with stearic acid. The reaction typically occurs under heating conditions to facilitate the esterification process. The general reaction is as follows:

(C4H9)2SnO+2C17H35COOH→(C4H9)2Sn(OCOC17H35)2+H2O

Industrial Production Methods: On an industrial scale, this compound is produced by reacting dibutyltin dichloride with sodium stearate. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is typically carried out in a solvent such as toluene, and the product is purified through recrystallization.

化学反应分析

Reactions in Polymer Stabilization

DBTDS acts as a heat stabilizer in polyvinyl chloride (PVC) and alkyd resins by scavenging hydrochloric acid (HCl) and free radicals:

HCl Scavenging:

Radical Termination:

In alkyd coatings, DBTDS reduces photo-oxidative degradation by quenching free radicals, evidenced by:

-

50% reduction in hydroxyl group formation during weathering.

-

Delayed embrittlement (2–3× longer lifespan vs. unstabilized coatings) .

Catalytic Reactions

DBTDS catalyzes polyurethane (PU) and silicone polymer formation:

Silicone Curing:

Accelerates condensation curing of RTV silicones:

Transesterification Reactions

DBTDS facilitates ester exchange in polyester resins:

Conditions :

-

Temperature: 150–180°C

-

Catalyst loading: 0.1–0.5 wt%

Outcome :

Thermal Decomposition:

At >200°C, DBTDS decomposes into tributyltin chloride and stearic acid:

Impact : Releases toxic organotin compounds, necessitating controlled processing .

Hydrolysis in Aqueous Media:

Slow hydrolysis in water forms dibutyltin oxide and stearic acid:

Rate : pH-dependent; faster under acidic conditions .

Comparative Reaction Efficiency

Interaction with Additives

In antifouling rubber formulations, DBTDS reacts with sulfur-containing compounds:

Outcome : Enhances biocidal activity but increases tin leaching .

Spectroscopic Analysis of Reactions

-

119Sn NMR : Confirms Sn-O bond cleavage during PVC stabilization .

-

FTIR : Tracks ester C=O (1740 cm⁻¹) and Sn-O (650 cm⁻¹) peak shifts during degradation .

This compound’s reactivity is integral to its role in polymer science, though its environmental persistence and toxicity necessitate careful handling. Future research should focus on greener alternatives while leveraging its catalytic efficiency.

科学研究应用

Chemical Properties and Mechanism of Action

Dibutyltin distearate is characterized by its molecular formula and consists of two butyl groups and two stearate groups attached to a central tin atom. Its catalytic activity stems from the tin atom acting as a Lewis acid, which lowers the activation energy of reactions by forming intermediate complexes with reactants.

Catalysis in Polymer Synthesis

DBTD is extensively used as a catalyst in the synthesis of polyurethanes and silicones. It facilitates the reaction between isocyanates and polyols to form polyurethanes, as well as the polymerization of siloxanes into silicones.

Table 1: Catalytic Reactions Involving this compound

| Reaction Type | Reactants | Products |

|---|---|---|

| Esterification | Stearic acid + DBTO | This compound |

| Transesterification | Alcohols + Esters | Modified esters |

| Polymerization | Isocyanates + Polyols | Polyurethanes |

| Polymerization | Siloxanes | Silicones |

Stabilization of Coatings

DBTD has been shown to stabilize alkyd coatings, enhancing their resistance to weathering and degradation. Research indicates that a concentration of mole% effectively reduces hydroxyl moiety formation and discoloration while increasing tensile strength.

Case Study: Alkyd Coatings Stabilization

- Objective: To evaluate the effectiveness of DBTD in stabilizing poly(glycerol-phthalate) based alkyd coatings.

- Findings: Coatings treated with DBTD exhibited reduced degradation reactions compared to untreated controls, demonstrating longer lifespan and enhanced mechanical properties .

Biological Applications

In biological research, this compound serves as a model compound for studying organotin toxicity. It has been investigated for its potential use in drug delivery systems and antifungal applications.

Table 2: Biological Effects of Dibutyltin Compounds

| Compound | Effect | Reference |

|---|---|---|

| Dibutyltin dilaurate | Inhibits triglyceride formation in liver cells | |

| This compound | Potential antifungal agent |

Coatings and Adhesives

DBTD is utilized in producing coatings, adhesives, sealants, and elastomers due to its stabilizing properties. It enhances the durability and performance of these materials under various conditions.

Antifouling Agents

In marine applications, this compound is employed in antifouling paints to prevent biofouling on ships and underwater structures.

作用机制

The catalytic activity of dibutyltin distearate is attributed to its ability to coordinate with reactant molecules, thereby lowering the activation energy of the reaction. The tin atom in the compound acts as a Lewis acid, facilitating the formation of intermediate complexes that enhance the reaction rate. The stearate groups provide steric stabilization, ensuring the catalyst’s effectiveness in various reaction conditions.

相似化合物的比较

Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar applications.

Dibutyltin diacetate: Known for its use in organic synthesis and as a catalyst in esterification reactions.

Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in polymerization reactions.

Uniqueness: Dibutyltin distearate is unique due to its long-chain stearate groups, which provide enhanced solubility and stability in organic solvents. This makes it particularly effective in catalyzing reactions in non-polar media, distinguishing it from other organotin compounds with shorter alkyl or acyl groups.

生物活性

Dibutyltin distearate (DBTDS) is an organotin compound widely used in various industrial applications, particularly as a stabilizer in polyvinyl chloride (PVC) products. Understanding its biological activity is crucial due to potential health and environmental impacts. This article provides a comprehensive overview of the biological activity of this compound, including its toxicological profile, mechanisms of action, and relevant case studies.

This compound is a diorganotin compound with the formula CHOSn. It is primarily used as a heat stabilizer in PVC and other polymer formulations. Its properties allow it to enhance the thermal stability and mechanical performance of these materials.

Acute Toxicity

Dibutyltin compounds, including this compound, exhibit low acute toxicity. Studies indicate that the LD50 values for dibutyltin compounds are generally above 100 mg/kg body weight, suggesting limited absorption from the gastrointestinal tract . However, variations exist in irritation potential, with some studies reporting severe irritation while others indicate non-irritating properties.

Chronic Effects

Chronic exposure to dibutyltin has been associated with several adverse biological effects:

- Neurotoxicity : Limited data suggest no significant neurotoxic effects for dibutyltin itself, although other organotin compounds have shown neurotoxic potential at varying doses .

- Developmental Toxicity : Dibutyltin has demonstrated teratogenic effects in animal studies, with NOAELs (No Observed Adverse Effect Levels) reported at 2.5 mg/kg body weight per day for teratogenicity .

- Immunotoxicity : Immunotoxic effects have been observed, particularly affecting thymus weight and functional measures of immune response. The lowest reported dose causing effects was 2.5 mg/kg body weight per day .

Endocrine Disruption

Dibutyltin is recognized for its potential endocrine-disrupting properties, particularly as an aromatase inhibitor. While tributyltin is well-established in this regard, dibutyltin's exact capacity for endocrine disruption remains less clearly defined due to impurities that may complicate results .

Environmental Impact

This compound's environmental persistence is relatively low; it undergoes biodegradation and photolysis in aquatic environments. Studies have indicated that concentrations found in contaminated areas do not exceed thresholds that would likely cause harm to aquatic biota . However, limited data on its long-term ecological effects necessitate further research.

Antibacterial Activity

A study investigated the antibacterial activity of dibutyltin complexes against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial properties, suggesting potential applications in antimicrobial formulations .

Occupational Exposure

Research indicates that occupational exposure to dibutyltin compounds can lead to neurological effects among workers, highlighting the need for safety measures in industries utilizing these compounds . Long-term exposure assessments remain inadequate for establishing reliable lifetime tolerable daily intake (TDI) values.

Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Acute Toxicity | LD50 > 100 mg/kg; low absorption |

| Chronic Toxicity | Neurotoxicity: Limited evidence; Developmental toxicity: YES |

| Immunotoxicity | Effects on thymus weight; NOAEL = 2.5 mg/kg/day |

| Endocrine Disruption | Aromatase inhibition potential |

| Antibacterial Activity | Effective against specific bacterial strains |

属性

IUPAC Name |

[dibutyl(octadecanoyloxy)stannyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHDRFKHKGNLNW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H88O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6052247 | |

| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5847-55-2 | |

| Record name | Octadecanoic acid, 1,1′-(dibutylstannylene) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5847-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutyl(bis(octadecanoyloxy))stannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutyltin distearate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65507 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, 1,1'-(dibutylstannylene) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutylbis(stearoyloxy)stannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VNX07CCO1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dibutyltin distearate impact the lifespan of alkyd coatings?

A: this compound acts as a stabilizer in poly(glycerol-phthalate) based alkyd coatings. Research has shown that it effectively reduces degradation reactions caused by weathering. [] This is evident in the reduced hydroxyl moiety formation, less discoloration, increased gel content, enhanced tensile strength, and a longer time to embrittlement in stabilized coatings compared to unstabilized ones. []

Q2: What is the optimal concentration of this compound for stabilizing alkyd coatings?

A: Studies indicate that a concentration of 10 x 10-4 mole% of this compound provides the most effective stabilization for alkyd coatings. []

Q3: How does this compound behave in antifouling rubber applications?

A: When incorporated into neoprene and natural rubbers, this compound undergoes chemical changes. [, ] In neoprene, it forms alongside tributyltin chloride and tributyltin stearate. [] In natural rubber, it appears alongside bis(tributyltin) sulphide and tributyltin stearate. [] This behavior is crucial for understanding the long-term effectiveness and environmental fate of these antifouling materials.

Q4: What spectroscopic techniques are useful for studying this compound in materials?

A: 119mSn Mössbauer and 119Sn NMR spectroscopy are valuable tools for investigating the fate and transformation of this compound in materials like neoprene elastomers. [] These techniques provide insights into the chemical changes occurring during the material curing process and help understand the interaction of this compound with other components.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。